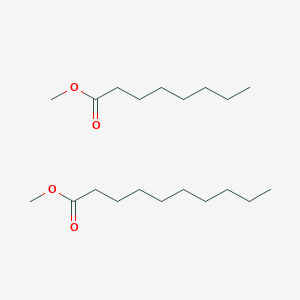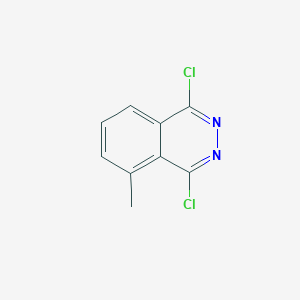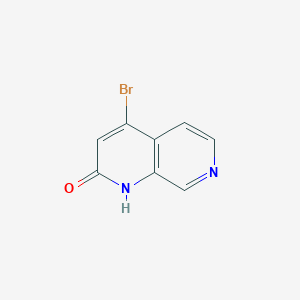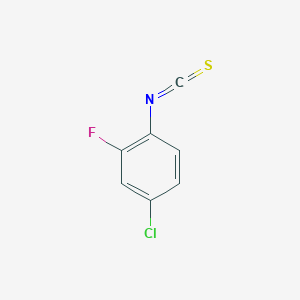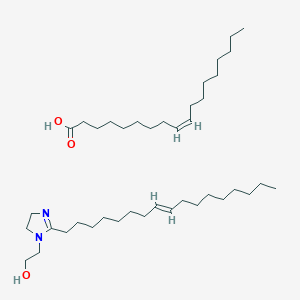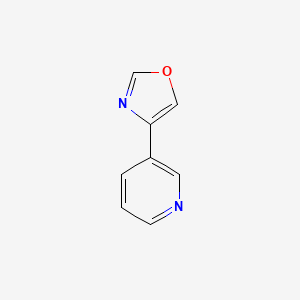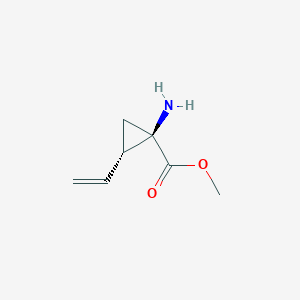
Manganese(II) perchlorate hydrate
説明
Manganese(II) perchlorate hydrate is an inorganic chemical compound with the formula Mn(ClO₄)₂·xH₂O. It exists in both an anhydrous form, which is white, and a hexahydrate form, which is rose-colored. This compound is highly hygroscopic and serves as a strong oxidizing agent .
Synthetic Routes and Reaction Conditions:
Hexahydrate Form: The hexahydrate can be synthesized by reacting manganese metal or manganese(II) carbonate with perchloric acid. The reaction is followed by the evaporation of the solution.
Anhydrous Form: To produce the anhydrous form, manganese(II) nitrate is reacted with dichlorine hexoxide at 5°C.
Industrial Production Methods:
- Industrial production typically involves the same synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to manganese dioxide.
Reduction: It can also participate in reduction reactions, although these are less common due to its strong oxidizing nature.
Substitution: The compound can undergo substitution reactions where the perchlorate ions are replaced by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Heating the hexahydrate form to 150°C results in its oxidation to manganese dioxide.
Reduction and Substitution: Specific reagents and conditions vary depending on the desired reaction and product.
Major Products:
Oxidation: Manganese dioxide (MnO₂).
Substitution: Various manganese salts depending on the substituting anion.
科学的研究の応用
Manganese(II) perchlorate hydrate has a wide range of applications in scientific research:
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Industry: It is used in the etching of liquid crystal displays, critical electronics applications, and ore extraction.
作用機序
The mechanism by which manganese(II) perchlorate hydrate exerts its effects is primarily through its strong oxidizing properties. It can oxidize various substrates, leading to the formation of manganese dioxide and other oxidation products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
- Iron(II) perchlorate
- Cobalt(II) perchlorate
- Nickel(II) perchlorate
Comparison:
- Oxidizing Strength: Manganese(II) perchlorate hydrate is a strong oxidizing agent, similar to its counterparts like iron(II) perchlorate and cobalt(II) perchlorate.
- Hydration Forms: Like this compound, these compounds also exist in various hydration states, affecting their physical properties and reactivity.
- Applications: While all these compounds are used in similar applications, this compound is particularly noted for its use in electronic and magnetic studies .
特性
IUPAC Name |
manganese(2+);diperchlorate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Mn.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZHKDVMMUBWIG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2MnO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703502 | |
| Record name | Manganese(2+) perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-57-4 | |
| Record name | Manganese(2+) perchlorate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(II) perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


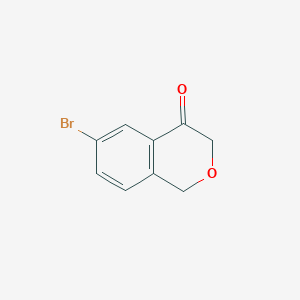

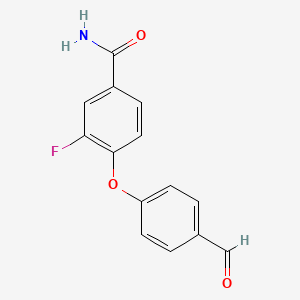
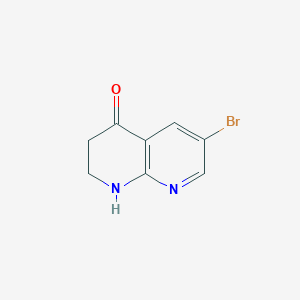

![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)
